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Abstract

This technical guide provides a detailed overview of the molecular geometry and bond angles
of diethylcarbamoyl chloride. In the absence of comprehensive, publicly available
experimental data from techniques such as X-ray crystallography or gas-phase electron
diffraction, this report leverages computationally derived structural data from the PubChem
database.[1] This guide presents the predicted three-dimensional structure, including key bond
lengths and angles, to offer valuable insights for researchers in chemistry and drug
development. The provided data and visualizations serve as a foundational resource for
understanding the steric and electronic properties of this important chemical intermediate.

Introduction

Diethylcarbamoyl chloride ((C2Hs)2NCOCI) is a reactive organic compound widely utilized in
the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its utility as
a reagent is intrinsically linked to its three-dimensional structure, which dictates its reactivity
and interaction with other molecules. A thorough understanding of its molecular geometry,
including precise bond lengths and angles, is therefore crucial for optimizing reaction
conditions, designing novel synthetic pathways, and conducting molecular modeling studies.

This guide aims to provide a comprehensive description of the molecular geometry of
diethylcarbamoyl chloride based on the best available computational data.
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Predicted Molecular Structure

The molecular structure of diethylcarbamoyl chloride is characterized by a central carbonyl
group bonded to a chlorine atom and a nitrogen atom. The nitrogen atom is, in turn, bonded to
two ethyl groups. The overall geometry around the carbonyl carbon is trigonal planar, as
expected from VSEPR theory. The nitrogen atom exhibits a trigonal pyramidal geometry,
though it is expected to be somewhat flattened due to resonance effects involving the lone pair
on the nitrogen and the carbonyl group.

Methodology for Structure Prediction

The geometric parameters presented in this guide are derived from the computed 3D
conformer of diethylcarbamoyl chloride available in the PubChem public chemical database.
[1] This structure is predicted using computational chemistry methods, which provide a
theoretical, energy-minimized conformation of the molecule in the gas phase. While these
methods are generally reliable for small organic molecules, it is important to note that the actual
bond lengths and angles in the solid or liquid phase may vary slightly due to intermolecular
interactions.

Quantitative Geometric Data

The following tables summarize the predicted bond lengths and bond angles for
diethylcarbamoyl chloride as obtained from the PubChem computed structure.[1]

Table 1: Predicted Bond Lengths in Diethylcarbamoyl Chloride

Bond Predicted Length (A)
C=0 1.19

C-Cl 1.79

C-N 1.38

N-CzHs 1.47 (average)

C-C (ethyl) 1.53 (average)

C-H (ethyl) 1.09 (average)

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diethylcarbamoyl-chloride
https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diethylcarbamoyl-chloride
https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 2: Predicted Bond Angles in Diethylcarbamoyl Chloride

Angle Predicted Angle (°)
O=C-Cl 1245
O=C-N 125.8
CI-C-N 109.7
C-N-C (ethyl) 117.2

C-N-C (carbonyl)

121.4 (average)

N-C-C (ethyl) 111.5 (average)
H-C-H (ethyl) 109.5 (average)
H-C-C (ethyl) 109.5 (average)

Molecular Visualization

To provide a clear visual representation of the molecular geometry, the following diagram
illustrates the predicted structure of diethylcarbamoyl chloride with key atoms labeled.

Figure 1: Predicted 3D structure of diethylcarbamoyl chloride.

Discussion

The predicted geometry of diethylcarbamoyl chloride reveals several key features. The C-N
bond length of 1.38 A is shorter than a typical C-N single bond (around 1.47 A), suggesting a
degree of double bond character. This is consistent with resonance delocalization of the
nitrogen lone pair into the carbonyl 1t-system. This resonance also contributes to the planarity
of the O=C-N moiety and influences the rotational barrier around the C-N bond.

The CI-C-N bond angle of 109.7° is a slight deviation from the ideal 120° for a trigonal planar
center. This compression can be attributed to the steric bulk of the two ethyl groups on the
nitrogen atom and the chlorine atom. The C-N-C bond angle between the two ethyl groups is
117.2°, which is wider than the typical tetrahedral angle, likely due to steric repulsion between
the ethyl groups.
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Conclusion

This technical guide has provided a detailed summary of the predicted molecular geometry of
diethylcarbamoyl chloride based on computational data from the PubChem database. The
provided bond lengths and angles offer valuable insights into the steric and electronic
properties of the molecule. While this computationally derived data is a useful resource, it is
important to emphasize the need for experimental determination of the structure through
techniques like X-ray crystallography or gas-phase electron diffraction to validate and refine
these predictions. Such experimental data would provide a more definitive understanding of the
molecular geometry and serve as a benchmark for future computational studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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